![molecular formula C15H14Cl2F3N5O B2396328 [5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea CAS No. 303986-13-2](/img/structure/B2396328.png)
[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea” is a complex organic molecule. It contains several functional groups, including a urea group, an ethylamino group, and a pyridin-2-yl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups. The trifluoromethyl group and the pyridin-2-yl group could potentially influence the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups might participate in condensation reactions, while the pyridine ring could potentially undergo electrophilic substitution .Aplicaciones Científicas De Investigación
Agrochemicals
Trifluoromethylpyridine (TFMP): derivatives play a crucial role in crop protection. Initially, fluazifop-butyl , the first TFMP derivative, entered the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds protect crops from pests. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their biological activity .
Pharmaceutical Industry
Several TFMP derivatives have applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are undergoing clinical trials. The fluorine atom’s properties and the pyridine moiety contribute to their efficacy. Expect novel applications of TFMP in the future .
Hepatitis C Treatment
2-Amino-3-chloro-5-trifluoromethylpyridine: serves as a reactant in the synthesis of novel imidazo[1,2-a]pyridine-coumarin hybrid molecules . These hybrids act as inhibitors of NS5B, showing potential for treating Hepatitis C .
Chromatographic Separations
In chromatography, 3-chloro-5-methylphenylcarbamate groups enhance separations. These groups introduce extra multi-interactions, such as dipole–dipole and π–π interactions, leading to improved chromatographic performance .
Fungicidal Activity
The optimal structure for fungicidal activity involves a 5-CF3 pyridine group and a 2-CH3-5-Cl-6-CHF2 pyrimidine group. The spatial configuration of carbon atoms connected to R3 significantly influences compound efficacy .
Hereditary Angioedema (HAE) Treatment
Berotralstat: , containing a trifluoromethylpyrazole-3-carboxamide moiety, is an FDA-approved treatment for HAE. It inhibits plasma kallikrein, reducing inflammation in this rare condition .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[5-chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N5O/c16-9-1-2-11(12(6-9)25-14(21)26)22-3-4-23-13-10(17)5-8(7-24-13)15(18,19)20/h1-2,5-7,22H,3-4H2,(H,23,24)(H3,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXPRZMQTBSKDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)N)NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
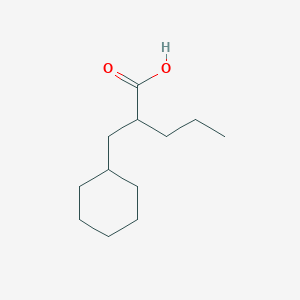

![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
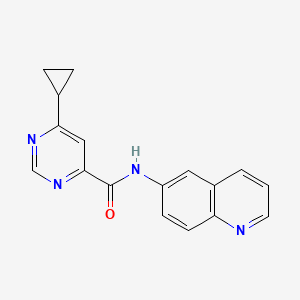
![5-amino-N-(2-methoxy-5-methylphenyl)-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2396253.png)
![N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxyphenyl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2396254.png)
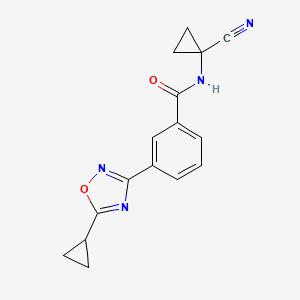
![N-phenyl-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2396258.png)
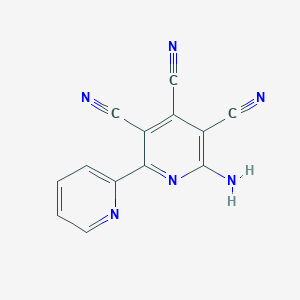
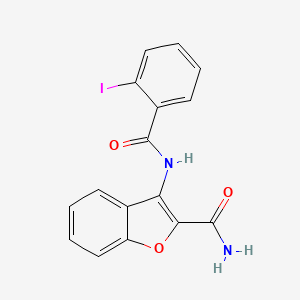
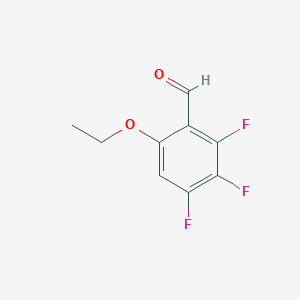
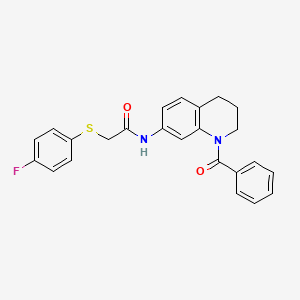
![1-(3,4-Dimethoxybenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2396265.png)